molecular formula C20H14F2N2O3 B11470119 1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11470119
M. Wt: 368.3 g/mol
InChI Key: YPLQDHRUEOOVLY-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by ensuring reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of fluorine atoms on both phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14F2N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H14F2N2O3/c21-12-6-4-11(5-7-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-3-1-2-13(22)8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27)

InChI Key

YPLQDHRUEOOVLY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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